An In-depth Technical Guide to the Physical Properties of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid
An In-depth Technical Guide to the Physical Properties of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive, publicly available experimental data for this specific isomer, this guide synthesizes information from closely related analogs and foundational chemical principles to predict its physicochemical characteristics. Furthermore, it offers detailed, field-proven methodologies for the experimental determination of these properties, ensuring a self-validating framework for researchers. This document is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and similar molecules, providing both theoretical grounding and practical experimental guidance.
Introduction and Molecular Overview
4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid belongs to a class of compounds that integrate a benzoic acid moiety with a substituted triazole ring. This combination of a carboxylic acid group, which can participate in hydrogen bonding and salt formation, and a nitrogen-rich triazole ring, known for its coordination chemistry and metabolic stability, makes it a molecule of significant interest in drug design and materials science. The specific placement of the methyl group on the triazole ring can influence the molecule's overall polarity, steric hindrance, and electronic properties, thereby affecting its physical characteristics and biological activity.
A series of hybrids based on the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold have been synthesized and evaluated for their anticancer activities, demonstrating the therapeutic potential of this class of compounds.[1][2][3]
Molecular Structure:
Caption: 2D Structure of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid.
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₂ | |
| Molecular Weight | 203.20 g/mol | [4] |
| Purity (Typical) | ≥97% | |
| CAS Number | Not definitively available in public databases. Isomers have been identified, such as 4-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid (CAS: 1067613-97-1)[5] and 4-(5-methyl-4H-1,2,4-triazol-3-yl)benzoic acid (CAS: 1340352-96-6).[6] |
Predicted Physicochemical Properties
The following properties are predicted based on the known characteristics of benzoic acid, triazoles, and structurally similar molecules.
Table 2: Predicted Physical Properties
| Property | Predicted Value/State | Rationale and Comparative Insights |
| Physical State | White to off-white crystalline solid | Benzoic acid and its derivatives are typically crystalline solids at room temperature. |
| Melting Point | >200 °C (decomposes) | Benzoic acid has a melting point of 122 °C. The addition of the triazole ring and the potential for intermolecular hydrogen bonding and π-stacking would significantly increase the melting point. For comparison, 4-(1H-1,2,4-triazol-1-yl)benzoic acid has a reported melting point of >300 °C. |
| Boiling Point | Decomposes before boiling | Carboxylic acids with high melting points often decompose at elevated temperatures before they can boil at atmospheric pressure. |
| Solubility | ||
| Water | Sparingly soluble | The carboxylic acid group imparts some water solubility, but the aromatic and heterocyclic rings are hydrophobic. Solubility is expected to be pH-dependent, increasing in alkaline solutions due to salt formation. |
| Polar Organic Solvents (e.g., DMSO, DMF, Methanol) | Soluble | The polar nature of the carboxylic acid and triazole moieties suggests good solubility in polar organic solvents. |
| Non-polar Organic Solvents (e.g., Hexane, Toluene) | Insoluble to sparingly soluble | The overall polarity of the molecule would limit its solubility in non-polar solvents. |
Experimental Protocols for Physical Property Determination
To validate the predicted properties, the following experimental protocols are recommended. These methods are standard in organic chemistry and materials science for the characterization of new compounds.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle (optional, for fine powders)
Protocol:
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Sample Preparation: A small amount of the dry, crystalline 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid is finely powdered.
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Capillary Loading: The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
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Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Principle: The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups.
Materials:
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Test tubes and rack
-
4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid
-
Solvents: Deionized water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, Methanol, Ethanol, DMSO, DMF, Toluene, Hexane
-
Vortex mixer
Protocol:
-
Sample Addition: Approximately 10 mg of the compound is placed into a series of labeled test tubes.
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Solvent Addition: 1 mL of each solvent is added to the respective test tubes.
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Mixing: The tubes are agitated using a vortex mixer for 1-2 minutes.
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Observation: The samples are visually inspected for dissolution. Solubility is typically categorized as:
-
Soluble: The solid completely dissolves, forming a clear solution.
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Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
-
Insoluble: No apparent dissolution of the solid.
-
-
pH-Dependent Solubility: For tubes with aqueous solutions (water, HCl, NaOH, NaHCO₃), any changes in solubility compared to water alone indicate the acidic or basic nature of the compound. Solubility in NaOH and NaHCO₃ would confirm the presence of the carboxylic acid group.
Caption: Workflow for Solubility Assessment.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted Spectrum: The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show the following signals:
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Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically >12 ppm.
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Aromatic Protons: Two doublets in the aromatic region (approximately 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. A study on similar 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids reported these doublets in the range of 7.60-8.20 ppm.[2]
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Triazole Proton (-CH): A singlet corresponding to the proton on the triazole ring.
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Methyl Protons (-CH₃): A singlet in the aliphatic region, likely around 2.3-2.6 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Predicted Spectrum: The FT-IR spectrum is expected to display characteristic absorption bands for its functional groups:
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O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.
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C=N and C=C Stretches (Aromatic and Triazole Rings): Multiple bands in the 1600-1450 cm⁻¹ region.
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C-H Stretches (Aromatic and Methyl): Absorptions around 3100-3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).
Crystallographic Properties
While no crystal structure data is currently available for 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. For comparison, the related compound 4-(1H-1,2,3-triazol-1-yl)benzoic acid crystallizes in the monoclinic space group P 1 21/c 1.[7]
Experimental Protocol for X-ray Crystallography:
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Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent system.
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Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
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Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
Safety and Handling
Based on the safety data for structurally related compounds such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid, the following hazards are anticipated:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Handling Precautions:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
Conclusion
This technical guide provides a detailed predictive and methodological framework for understanding the physical properties of 4-(5-Methyl-1H-1,2,4-triazol-1-yl)benzoic acid. While experimental data for this specific molecule is sparse, the principles and comparative data presented herein offer a robust starting point for researchers. The provided protocols for experimental determination are designed to be both instructive and to ensure the generation of reliable, reproducible data. As a molecule with potential applications in drug discovery and materials science, a thorough understanding of its physical properties is paramount for its successful development and application.
References
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Al-Ostath, A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074. Available at: [Link]
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Al-Ostath, A., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]
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SciSpace. (n.d.). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Available at: [Link]
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PubChem. (n.d.). 4-(1H-1,2,3-triazol-1-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2019). Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Available at: [Link]
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PubChem. (n.d.). 4-(3-Methyl-1,2,4-triazol-1-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2021). Four supramolecular transition metal(II) complexes based on triazole-benzoic acid derivatives: crystal structure, Hirshfeld surface analysis, and spectroscopic and thermal properties. Available at: [Link]
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ResearchGate. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][2][7] triazole-3-thiol derivatives and Antifungal activity. Available at: [Link]
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